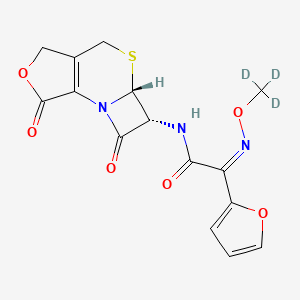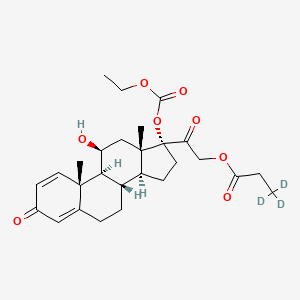
Prednicarbate-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Prednicarbate-d3 is a synthetic corticosteroid used primarily in dermatology. It is a deuterated form of prednicarbate, which means that some of the hydrogen atoms in the molecule are replaced with deuterium. This modification can enhance the stability and metabolic profile of the compound. Prednicarbate itself is known for its anti-inflammatory and immunosuppressive properties, making it effective in treating various skin conditions such as eczema and dermatitis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of prednicarbate-d3 involves multiple steps, starting from prednisolone. The key steps include esterification and deuteration. The esterification process involves reacting prednisolone with ethyl chloroformate in the presence of a base such as pyridine to form the intermediate compound. This intermediate is then subjected to deuteration using deuterated reagents to replace specific hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. High-pressure homogenization and nanoemulsion techniques are often employed to ensure uniform particle size and stability. These methods involve the use of high-pressure homogenizers like microfluidizers and piston-gap homogenizers to achieve the desired particle size and distribution .
化学反应分析
Types of Reactions
Prednicarbate-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding ketone derivatives.
Reduction: Reduction reactions can convert this compound back to its alcohol form.
Substitution: The ester groups in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketone derivatives, alcohols, and substituted esters. These products can have varying degrees of biological activity and stability .
科学研究应用
Prednicarbate-d3 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of deuteration on the stability and reactivity of corticosteroids.
Biology: Investigated for its anti-inflammatory and immunosuppressive properties in various biological assays.
Medicine: Applied in the treatment of inflammatory skin conditions, with research focusing on its efficacy and safety profile.
Industry: Utilized in the formulation of topical creams and ointments for dermatological use
作用机制
Prednicarbate-d3 exerts its effects by diffusing across cell membranes and binding to specific cytoplasmic receptors. These complexes then enter the cell nucleus and bind to DNA, stimulating the transcription of messenger RNA (mRNA) and subsequent protein synthesis. This leads to the production of various inhibitory enzymes responsible for its anti-inflammatory effects. The molecular targets include interleukin 1-alpha cytokine within keratinocytes and fibroblasts, which are involved in skin thickness and inflammation .
相似化合物的比较
Similar Compounds
Hydrocortisone: Similar in potency but has a higher potential for causing skin atrophy.
Prednisolone: The parent compound of prednicarbate, used in various inflammatory conditions.
Betamethasone: A more potent corticosteroid with a higher risk of side effects
Uniqueness
Prednicarbate-d3 is unique due to its deuterated form, which enhances its metabolic stability and reduces the potential for side effects. This makes it a preferable option for long-term treatment of inflammatory skin conditions, especially in sensitive populations such as children and the elderly .
属性
分子式 |
C27H36O8 |
|---|---|
分子量 |
491.6 g/mol |
IUPAC 名称 |
[2-[(8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3,3,3-trideuteriopropanoate |
InChI |
InChI=1S/C27H36O8/c1-5-22(31)34-15-21(30)27(35-24(32)33-6-2)12-10-19-18-8-7-16-13-17(28)9-11-25(16,3)23(18)20(29)14-26(19,27)4/h9,11,13,18-20,23,29H,5-8,10,12,14-15H2,1-4H3/t18-,19-,20-,23+,25-,26-,27-/m0/s1/i1D3 |
InChI 键 |
FNPXMHRZILFCKX-ZHBMTGJPSA-N |
手性 SMILES |
[2H]C([2H])([2H])CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)OC(=O)OCC |
规范 SMILES |
CCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)OC(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


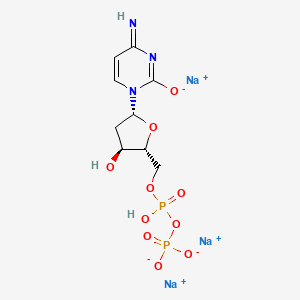
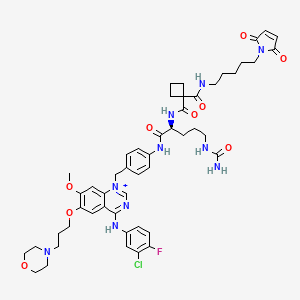
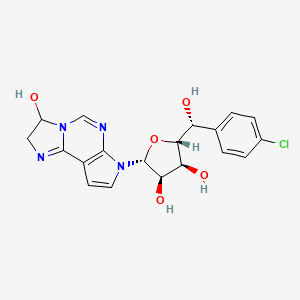

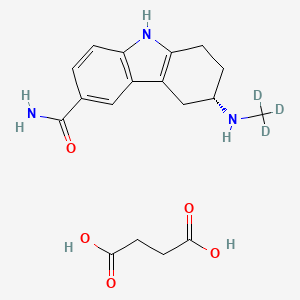
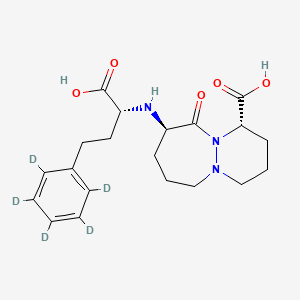
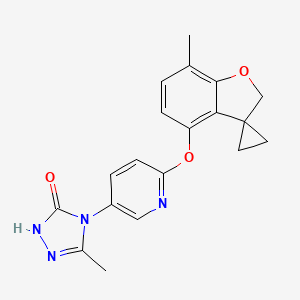
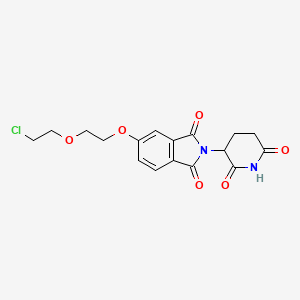
![N-hydroxy-N'-(4-methoxyphenyl)-N'-[(1-phenyltriazol-4-yl)methyl]heptanediamide](/img/structure/B12421910.png)
![L-Valine, N-[2-[[4-[bis(4-chlorophenyl)methyl]-1-piperazinyl]methyl]-4-quinazolinyl]-, methyl ester](/img/structure/B12421918.png)

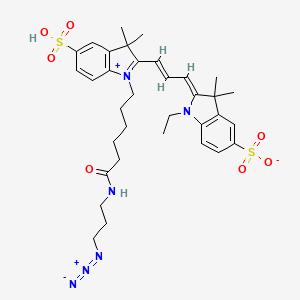
![1H-Pyrazolo[3,4-d]pyriMidin-6-aMine, N-[3-Methoxy-4-(4-Methyl-1-piperazinyl)phenyl]-1-(4-Methoxyphenyl)-](/img/structure/B12421926.png)
